6-Methylfuro[3,2-c]pyridine
Overview
Description
6-Methylfuro[3,2-c]pyridine is a heterocyclic compound that features a fused ring system consisting of a furan ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylfuro[3,2-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the Claisen condensation of ethyl 2-ethoxy-6-methylpyridine-3-carboxylate with ethyl acetate, followed by bromination and cyclization using silver oxide in methanol . Another method includes the reaction of 4-chloro-6-methylfuro[3,2-c]pyridine with various reagents .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-Methylfuro[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the methyl group and the furan ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions include various substituted derivatives, such as halogenated, aminated, or thiolated compounds .
Scientific Research Applications
6-Methylfuro[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Methylfuro[3,2-c]pyridine in biological systems involves its interaction with various molecular targets. It can act as an inhibitor or modulator of specific enzymes or receptors, influencing pathways related to inflammation, cell proliferation, and apoptosis. The exact molecular targets and pathways depend on the specific derivatives and their structural modifications .
Comparison with Similar Compounds
- 2-Methylfuro[3,2-c]pyridine
- 3-Methylfuro[3,2-c]pyridine
- 6-Methylfuro[3,4-c]pyridine
Comparison: 6-Methylfuro[3,2-c]pyridine is unique due to its specific ring fusion and substitution pattern, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of compounds with specific biological activities or material properties .
Properties
IUPAC Name |
6-methylfuro[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-4-8-7(5-9-6)2-3-10-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWFPNZMDPPYML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CO2)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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